2-Chloro-3-(trifluoromethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group and a chlorine atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)anisole can be achieved through several methods. One common method involves the reaction of 2-chloroanisole with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using specific reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)anisole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: As a precursor in the synthesis of potential drug candidates with antifungal, antibacterial, or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)anisole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Chloroanisole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)anisole: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-4-(trifluoromethyl)anisole: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and use.
Uniqueness
2-Chloro-3-(trifluoromethyl)anisole is unique due to the presence of both chlorine and trifluoromethyl groups on the anisole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems .
Properties
IUPAC Name |
2-chloro-1-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAHJTNAVKFFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.